4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Traditional synthetic techniques require the utilization of costly and severe conditions, such as high temperatures and low yielding . Nowadays, researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment . The green pathway for the synthesis of quinoline derivatives was described in this review article, and it was proven to be significantly more effective than traditional methods .
Molecular Structure Analysis
Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .
Chemical Reactions Analysis
Several classical approaches had been developed for the construction of quinoline derivatives, conventional and microwave irradiation, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach and Povarov reactions .
Physical and Chemical Properties Analysis
The general formula for a cycloalkane composed of n carbons is CnH2n, and not CnH2n+2 as for alkanes .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Kinase Inhibition : Imidazo[4,5-c]quinoline derivatives, including compounds like 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline, have been synthesized and studied for their biological activity as PI3K/mTOR inhibitors. These compounds are synthesized using a series of chemical reactions, with Suzuki reaction and the closure of the imidazolinone ring being key steps, and have shown interesting kinase profiles as dual PI3K/mTOR tool compounds (Liu Yanjie et al., 2017).
Structural Characterization : The structure of 4-Chlorobenzaldehyde (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)hydrazone monohydrate has been elucidated. The 1H-imidazo[4,5-c]quinoline ring in this compound is found to be approximately planar and forms a dihedral angle with the chlorophenyl ring, indicating a rigid structure conducive for further chemical modifications or biological interactions (Wan-Sin Loh et al., 2011).
Chemical Modifications and Derivatives
Synthesis of Derivatives : Research has been conducted on the nucleophilic substitution of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with various reactants to synthesize new derivatives. These derivatives, characterized by different spectroscopic techniques, potentially broaden the chemical and biological applications of the core imidazo[4,5-c]quinoline structure (S. Viveka et al., 2012).
Multi-component Reactions and Cyclization : The compound has been used as a moiety in complex multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, followed by Ullmann-type coupling to access novel nitrogen-containing pentacyclic structures. This highlights the compound's versatility in synthetic organic chemistry (S. Dianat et al., 2015).
Computational Studies and Conformational Analysis
Conformational Analysis : Detailed conformational analysis and geometry optimization of 1-(2-methylpropyl)-1H-imidazo[4, 5]quinolin-4-amine, a structurally related compound, were performed using the Hartree-Fock calculation method. This study provided insights into the molecule's most stable conformations and its potential interaction sites with biological receptors, contributing to the understanding of the structure-activity relationship of these compounds (I. Otuokere & F. J. Amaku, 2015).
Mechanism of Action
Target of Action
It is an imidazoquinoline compound , and similar compounds are known to act as potent immunomodulators . They bind to cell surface receptors like TLR7 (toll-like receptor 7) and induce the secretion of several pro-inflammatory cytokines and chemokines .
Mode of Action
Imidazoquinoline compounds are known to interact with their targets (like tlr7) and induce the secretion of several pro-inflammatory cytokines and chemokines . This interaction results in changes in the immune response, displaying anti-angiogenic, anti-viral, and anti-inflammatory properties .
Biochemical Pathways
The induction of pro-inflammatory cytokines and chemokines suggests that it may affect immune response pathways . The downstream effects could include modulation of the immune response, which could have anti-angiogenic, anti-viral, and anti-inflammatory effects .
Pharmacokinetics
Similar imidazoquinoline compounds are known to be soluble in dmso . This could potentially impact the bioavailability of the compound, but more specific information would be needed to make a definitive statement.
Result of Action
Similar imidazoquinoline compounds are known to have anti-angiogenic, anti-viral, and anti-inflammatory properties . These effects are likely a result of the compound’s interaction with its targets and its impact on immune response pathways .
Safety and Hazards
When handling chemicals, it’s important to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray. Keep away from heat/sparks/open flames/hot surfaces .
Future Directions
There remains a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Biochemical Analysis
Biochemical Properties
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline plays a significant role in biochemical reactions, particularly in modulating immune responses. It interacts with toll-like receptor 7 (TLR7) on the surface of immune cells, leading to the activation of downstream signaling pathways. This interaction induces the production of pro-inflammatory cytokines and chemokines, enhancing the body’s immune response . Additionally, this compound has been shown to bind to other biomolecules, such as nucleic acids, further influencing its immunomodulatory effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, it enhances the production of cytokines and chemokines, leading to increased immune surveillance and response . In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by modulating cell signaling pathways . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its therapeutic potential in various diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to TLR7, leading to the activation of the NF-κB signaling pathway, which is crucial for the production of pro-inflammatory cytokines . Additionally, it can inhibit certain enzymes involved in cellular metabolism, further modulating its biological effects . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in immune responses and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can maintain its immunomodulatory effects for extended periods, making it a promising candidate for therapeutic applications . Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively modulates immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, such as inflammation and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects . Careful dosage optimization is essential to maximize the benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing the compound’s overall biological activity . The metabolic pathways of this compound are complex and may vary depending on the specific experimental conditions and the presence of other compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall biological effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through various targeting signals and post-translational modifications . The compound’s localization within these compartments can influence its interactions with other biomolecules and its overall biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Properties
IUPAC Name |
4-chloro-1-(2-methylpropyl)imidazo[4,5-c]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCWSLBKLVBFQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327633 | |
Record name | 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-64-7 | |
Record name | 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99010-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-isobutyl-1H-imidazo(4,5-C)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-1-(2-mehtylpropyl-1H-imidazo[4,5-c]quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-1-ISOBUTYL-1H-IMIDAZO(4,5-C)QUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ5E4GY4NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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